molecular formula C37H48N4O8S2 B1663563 奥贝胆酸 CAS No. 501692-44-0

奥贝胆酸

货号 B1663563
CAS 编号: 501692-44-0
分子量: 740.9 g/mol
InChI 键: XULSCZPZVQIMFM-IPZQJPLYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Odevixibat, sold under the brand name Bylvay, is a medication for the treatment of progressive familial intrahepatic cholestasis . It is a reversible, potent, selective inhibitor of the ileal bile acid transporter (IBAT) . It was developed by Albireo Pharma . The most common side effects include diarrhea, abdominal pain, hemorrhagic diarrhea, soft feces, and hepatomegaly (enlarged liver) . Odevixibat was approved for medical use in the United States and in the European Union in July 2021 .


Molecular Structure Analysis

Odevixibat has a molecular formula of C37H48N4O8S2 and a molar mass of 740.93 g·mol−1 . Its IUPAC name is (2S)-2-{[(2R)-2-[( {[3,3-Dibutyl-7-(methylsulfanyl)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepin-8-yl]oxy}acetyl)amino]-2-(4-hydroxyphenyl)acetyl]amino}butanoic acid .


Physical And Chemical Properties Analysis

Odevixibat is a small molecule inhibitor of the ileal bile acid transporter . It is available as 4 strengths in 2 different sized capsules; smaller capsules (400 and 1200 μg) are intended to be swallowed, while the larger capsules (200 and 600 μg strength) are intended to be opened and the contents (oral pellets) sprinkled on soft food .

科学研究应用

治疗进行性家族性肝内胆汁淤积症 (PFIC)

奥贝胆酸是一种回肠胆汁酸转运蛋白 (IBAT) 抑制剂,显示出对 1 型和 2 型进行性家族性肝内胆汁淤积症 (PFIC) 儿童中瘙痒症的治疗效果。一份病例报告重点介绍了它在一名患有罕见 PFIC 亚型的 6 岁女孩中的成功使用,该亚型以慢性胆汁淤积性黄疸和剧烈瘙痒为特征,从而改善了血清胆汁酸水平、瘙痒症和睡眠障碍,而没有不良反应 (Pepe 等人,2023)。此外,一项研究详细介绍了它在包括阿拉吉尔综合征和胆道闭锁在内的各种胆汁淤积性疾病中的应用 (Deeks, 2021)

控制胆汁淤积性肝病中的瘙痒症

奥贝胆酸在控制与胆汁淤积性肝病相关的瘙痒症中的作用已在多项研究中得到强调。一篇文章回顾了它在减少儿童胆汁淤积性肝病中肠道胆汁酸再吸收和减轻瘙痒症方面的有效性 (Porwal 等人,2023)。另一项研究证明了它改善儿科患者瘙痒症和睡眠障碍的能力,并指出血清胆汁酸减少与瘙痒症改善之间存在显着相关性 (Baumann 等人,2021)

与手术干预的比较

一份病例报告比较了奥贝胆酸与部分外引流术 (PEBD) 在一名 2 型 PFIC 患者中的疗效。两种治疗都导致血清胆汁酸和瘙痒症的类似改善,表明奥贝胆酸作为手术干预的非侵入性替代品的潜力 (Slavetinsky & Sturm, 2020)

长期疗效和安全性

奥贝胆酸在管理 PFIC 中的长期疗效和安全性一直是研究的主题。一篇文章回顾了 3 期临床试验,重点关注其对瘙痒症、血清胆汁酸水平和生活质量的影响,并指出它耐受性良好,在减轻瘙痒和降低血清胆汁酸水平方面有效 (Bedoyan 等人,2022)

作用机制

Odevixibat is a reversible inhibitor of the ileal sodium/bile acid co-transporter . This transporter is responsible for reabsorption of the majority of bile acids in the distal ileum . The reduced absorption of the bile acids in the distal ileum compounds and leads to a decrease in stimulation of FXR (farnesoid X receptor), decreasing the inhibition of bile acid synthesis .

安全和危害

The most common side effects of Odevixibat include diarrhea, abdominal pain, hemorrhagic diarrhea, soft feces, and hepatomegaly (enlarged liver) . Liver enzyme test abnormalities and liver-related adverse reactions may develop during treatment with Odevixibat .

未来方向

Odevixibat received its first approval in the EU for the treatment of PFIC in patients aged ≥ 6 months, followed shortly by its approval in the USA for the treatment of pruritus in patients aged ≥ 3 months with PFIC . It is also in clinical development for the treatment of other cholestatic diseases, including Alagille syndrome and biliary atresia, in various countries .

属性

IUPAC Name

(2S)-2-[[(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,2,5-benzothiadiazepin-8-yl)oxy]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48N4O8S2/c1-5-8-19-37(20-9-6-2)24-41(26-13-11-10-12-14-26)29-21-31(50-4)30(22-32(29)51(47,48)40-37)49-23-33(43)39-34(25-15-17-27(42)18-16-25)35(44)38-28(7-3)36(45)46/h10-18,21-22,28,34,40,42H,5-9,19-20,23-24H2,1-4H3,(H,38,44)(H,39,43)(H,45,46)/t28-,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULSCZPZVQIMFM-IPZQJPLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCC(=O)NC(C3=CC=C(C=C3)O)C(=O)NC(CC)C(=O)O)SC)C4=CC=CC=C4)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCC(=O)N[C@H](C3=CC=C(C=C3)O)C(=O)N[C@@H](CC)C(=O)O)SC)C4=CC=CC=C4)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N4O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601336860
Record name Odevixibat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

740.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Progressive familiar intrahepatic cholestasis (PFIC) is a group of autosomal recessive disorders leading to cholestasis, fibrosis, and eventually a need for liver transplantation. Patients with PFIC require liver transplants or develop hepatocellular carcinomas in their first few years of life. Many of these patients experience severe pruritus. The exact mechanism of pruritus is PFIC is not known, but lower concentrations of bile acids have been shown to reduce pruritus. Patients with certain forms of PFIC type 2, associated with a non-functional or absent bile salt export pump, are not expected to benefit from odevixibat treatment. The ileal sodium/bile acid cotransporter is a transport glycoprotein responsible for reabsorption of 95% of bile acids in the distal ileum. Odevixibat is a reversible inhibitor of the ileal sodium/bile acid contransporter. Patients taking odevixibat for a week experienced a 56% reduction in bile acid area under the curve with a 3 mg once daily dose. A 1.5 mg daily dose lead to a 43% reduction in bile acid area under the curve. The decreased reabsorption of bile acids, leads to reduced stimulation of FXR, which reduces expression of FGF19, reducing binding of FGF19 to FGF4R, decreasing inhibition of bile acid synthesis. Further synthesis of bile acids that will not be reabsorbed in the intestine contributes to lowering low density lipoprotein levels.
Record name Odevixibat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16261
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

501692-44-0
Record name Odevixibat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501692440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Odevixibat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16261
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Odevixibat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ODEVIXIBAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W150K0UUC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Odevixibat
Reactant of Route 2
Odevixibat
Reactant of Route 3
Odevixibat
Reactant of Route 4
Odevixibat
Reactant of Route 5
Reactant of Route 5
Odevixibat
Reactant of Route 6
Odevixibat

Q & A

Q1: What is the primary mechanism of action of Odevixibat?

A1: Odevixibat functions as a potent and reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). [, , , ] This transporter protein is primarily located in the terminal ileum and plays a crucial role in the enterohepatic circulation of bile acids by facilitating their reabsorption from the intestine back into the liver. [, , ]

Q2: How does Odevixibat's inhibition of IBAT impact bile acid levels?

A2: By inhibiting IBAT, Odevixibat effectively reduces the reabsorption of bile acids in the ileum, leading to increased fecal excretion of bile acids and a subsequent decrease in circulating bile acid levels. [, , , ]

Q3: What are the downstream therapeutic effects of Odevixibat's mechanism of action?

A3: The reduction in serum bile acid levels achieved through Odevixibat's inhibition of IBAT has been shown to alleviate pruritus (itching), a common and often debilitating symptom in patients with cholestatic liver diseases. [, , , , , ] This therapeutic effect is particularly notable in conditions like progressive familial intrahepatic cholestasis (PFIC), where elevated bile acid levels are a key driver of the disease pathology. [, , , , , , ]

Q4: Does Odevixibat impact bile acid secretion in patients with PFIC2 (bile salt export pump deficiency)?

A4: Research suggests that Odevixibat treatment might induce biliary bile acid secretion in PFIC2 patients who respond to the therapy. [] This observation suggests a potential influence on bile acid transport mechanisms beyond IBAT inhibition, warranting further investigation.

Q5: Is there publicly available information regarding the molecular formula, weight, and spectroscopic data of Odevixibat?

A5: Detailed information regarding the specific molecular formula, weight, and spectroscopic data of Odevixibat is not extensively discussed within the provided research abstracts. Further exploration of patents and primary literature might be necessary to obtain such specific structural data.

Q6: What is the primary route of administration for Odevixibat?

A6: Odevixibat is formulated for oral administration. [, ]

Q7: How does Odevixibat affect bile acid levels after administration?

A7: Studies indicate that a single, oral dose of 3 mg of Odevixibat can reduce the area under the curve (AUC) of bile acids by 56% within a week. [] Similarly, a daily dose of 1.5 mg has been shown to decrease the bile acid AUC by 43%. []

Q8: Does concomitant use of ursodeoxycholic acid (UDCA) or rifampicin affect Odevixibat's efficacy?

A8: Research suggests that the proportion of patients achieving a serum bile acid response to Odevixibat is generally similar between those using and not using concomitant UDCA and/or rifampicin. [] This observation indicates that Odevixibat's efficacy might not be significantly impacted by these commonly used medications for cholestatic liver diseases.

Q9: What in vitro models have been used to study Odevixibat's mechanism of action?

A9: Caco-2 cell lines, derived from human colon adenocarcinoma, are commonly employed as an in vitro model to investigate intestinal transport processes. [] Studies utilizing Caco-2 cells have demonstrated that Odevixibat effectively inhibits the active, sodium-dependent transport of glycocholic acid, a major bile acid, signifying the presence and functionality of ASBT in this model. []

Q10: Have any animal models been used to evaluate Odevixibat's efficacy?

A10: While the provided abstracts don't mention specific animal models, preclinical studies often employ rodent models to evaluate the efficacy and safety of novel therapeutics before human trials. Information regarding the specific animal models used for Odevixibat might be found in comprehensive research articles or regulatory documents.

Q11: What clinical trials have been conducted to evaluate Odevixibat's efficacy and safety in humans?

A11: Odevixibat has been investigated in several clinical trials, including the PEDFIC 1 and PEDFIC 2 studies, which focused on its efficacy and safety in children with PFIC. [, , , , , , , , ] Additionally, the ASSERT and ASSERT-EXT trials assessed its use in patients with Alagille syndrome. [] These trials have provided valuable insights into Odevixibat's clinical efficacy in reducing pruritus, improving sleep quality, and its potential impact on growth and hepatic parameters in specific patient populations. [, , , , , , , ]

Q12: What are the known side effects associated with Odevixibat treatment?

A12: While the provided abstracts don't extensively discuss side effects, some studies mention potential adverse events such as diarrhea, vomiting, and elevated transaminase levels. [, ] Comprehensive information regarding the safety profile of Odevixibat can be found in the prescribing information and published clinical trial data.

Q13: Does Odevixibat exhibit any specific targeting properties beyond its action on IBAT in the ileum?

A13: The provided abstracts primarily highlight Odevixibat's interaction with IBAT in the ileum. [, , , ] There is no explicit mention of additional specific targeting properties to other tissues or organs.

Q14: What analytical techniques are commonly employed to quantify Odevixibat in biological samples?

A14: While the provided research abstracts don't specify the analytical techniques used for Odevixibat quantification, high-performance liquid chromatography (HPLC) coupled with appropriate detection methods (e.g., UV, mass spectrometry) is commonly employed for analyzing drugs in biological matrices. []

Q15: Is there any information available regarding the environmental impact and degradation of Odevixibat?

A15: The provided research abstracts do not offer insights into the environmental impact or degradation pathways of Odevixibat. Evaluating the ecological impact of pharmaceuticals is crucial, and further research should address the environmental fate and potential effects of Odevixibat.

Q16: What are some key areas for future research on Odevixibat?

A16: Several areas warrant further investigation, including:

  • Long-term safety and efficacy: Continued monitoring of patients receiving long-term Odevixibat treatment is crucial to assess its sustained efficacy and potential for long-term adverse effects. [, , ]
  • Impact on disease progression: Investigating whether Odevixibat, by reducing bile acid burden, can modify the natural history of cholestatic liver diseases and potentially delay or prevent the need for liver transplantation is crucial. [, , ]
  • Mechanism in PFIC2: Further research is needed to elucidate the observation of Odevixibat inducing biliary bile acid secretion in responsive PFIC2 patients. [] This finding may reveal additional therapeutic targets or mechanisms beyond IBAT inhibition.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。